Product packaging for 2,5-Dibromopyrimidine(Cat. No.:CAS No. 32779-37-6)

2,5-Dibromopyrimidine

Cat. No.: B1337857
CAS No.: 32779-37-6
M. Wt: 237.88 g/mol
InChI Key: XAHITOJPIWZJHD-UHFFFAOYSA-N
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Description

2,5-Dibromopyrimidine (CAS RN: 32779-37-6) is a high-value, solid heterocyclic compound with a molecular formula of C 4 H 2 Br 2 N 2 and a molecular weight of 237.88 g/mol . It is characterized as a white to almost white powder or crystal with a melting point range of 83.0 to 87.0 °C . This diazine derivative serves as a versatile and crucial building block in organic synthesis, particularly valued for its role as a key intermediate in the development of pharmaceuticals and agrochemicals . Its molecular structure allows for selective further functionalization, making it a preferred precursor in complex multi-step syntheses. The primary research value of this compound lies in its application as a fundamental scaffold. It is a key starting material in the synthesis of active pharmaceutical ingredients (APIs) and various organic compounds . Furthermore, its utility extends to the development of crop protection agents and liquid crystals . The market for this compound is experiencing robust growth, driven by rising demand from the pharmaceutical sector and expanding research and development activities . It is typically available in purity grades from 95% to over 98.0% (GC) to meet diverse research needs . This product is intended For Research Use Only. It is strictly for use in laboratory industrial applications scientific research and is not intended for diagnostic therapeutic medicinal or edible purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2N2 B1337857 2,5-Dibromopyrimidine CAS No. 32779-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHITOJPIWZJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449726
Record name 2,5-dibromopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32779-37-6
Record name 2,5-dibromopyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID30449726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromopyrimidine
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Advanced Synthetic Methodologies and Chemical Transformations of 2,5 Dibromopyrimidine

Regioselective Functionalization Strategies

The distinct electronic environment of the C2 and C5 positions of the pyrimidine (B1678525) ring, influenced by the two nitrogen atoms, allows for regioselective functionalization. The C2 position is generally more electron-deficient and susceptible to nucleophilic attack, while the C5 position is more akin to a brominated benzene (B151609) ring. This inherent difference in reactivity can be exploited and controlled through various synthetic strategies.

Directed Ortho-Metalation and Halogen-Metal Exchange Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. While direct C-H activation via DoM on an unsubstituted 2,5-dibromopyrimidine is not typical due to the presence of the reactive bromine atoms, the principles of directed metalation can be applied to substituted this compound derivatives.

A more common and direct approach for the regioselective functionalization of this compound is the halogen-metal exchange reaction. This process involves the treatment of the dibromo compound with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. The choice of reaction conditions, particularly the solvent and concentration, can significantly influence the regioselectivity of the exchange, leading to the formation of either the 2-lithio-5-bromopyrimidine or the 5-lithio-2-bromopyrimidine intermediate.

For the closely related 2,5-dibromopyridine (B19318), it has been demonstrated that coordinating solvents and higher concentrations favor monolithiation at the 5-position, whereas non-coordinating solvents and lower concentrations favor the 2-position. This selectivity is attributed to the complexation of the organolithium reagent with the nitrogen atom of the pyridine (B92270) ring, influencing the site of the halogen-metal exchange. A similar trend can be anticipated for this compound, allowing for the selective generation of either the C2 or C5 organolithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups.

Site-Selective Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C2-Br and C5-Br bonds in this compound allows for site-selective cross-coupling reactions, enabling the sequential introduction of different substituents.

Generally, the C2 position of a dihalopyrimidine is more activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing effect of the two nitrogen atoms. However, recent studies have shown that this selectivity can be reversed under specific conditions. In a notable example, the Suzuki-Miyaura cross-coupling of the analogous 2,5-dichloropyrimidine (B52856) was shown to exhibit unprecedented C5-selectivity under ligand-free "Jeffery" conditions. nih.gov This methodology highlights the potential to control the regioselectivity of cross-coupling reactions on the 2,5-dihalopyrimidine scaffold by tuning the reaction conditions, such as the catalyst system, ligands, and additives.

The ability to perform selective mono-arylation or mono-alkenylation at either the C2 or C5 position, followed by a second cross-coupling reaction at the remaining brominated site, provides a powerful strategy for the synthesis of unsymmetrically disubstituted pyrimidines.

Catalyst SystemCoupling PartnerPosition of SubstitutionYield (%)Reference
PdCl2, Na2CO3, NBu4BrPhenylboronic acidC5Modest nih.gov

Development of Novel Bond-Forming Reactions

The two bromine atoms on the this compound scaffold serve as versatile handles for a variety of bond-forming reactions, enabling the construction of complex molecular architectures.

Carbon-Carbon Bond Formation

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions have been effectively employed for C-C bond formation using this compound and its analogs. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful method for introducing alkynyl moieties. The reactivity of dihalopyridines in Sonogashira couplings has been shown to be dependent on the nature of the halogen and the reaction conditions, allowing for regioselective alkynylation. rsc.org For this compound, it is anticipated that the C2-Br bond would be more reactive under standard Sonogashira conditions, enabling the synthesis of 2-alkynyl-5-bromopyrimidines. These intermediates can then undergo further transformations at the C5 position.

Reaction TypeCoupling PartnerCatalyst SystemProduct
Sonogashira CouplingTerminal AlkynePd(PPh₃)₄, CuI, Base2-Alkynyl-5-bromopyrimidine

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is crucial for the synthesis of a vast number of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a highly effective method for the synthesis of arylamines. wikipedia.org This reaction is expected to be applicable to this compound, allowing for the selective introduction of amino groups. Similar to C-C coupling reactions, the C2 position is predicted to be more reactive, leading to the formation of 2-amino-5-bromopyrimidines. These products can then be further functionalized at the C5 position through a second cross-coupling reaction or other transformations. The choice of phosphine (B1218219) ligand is critical in the Buchwald-Hartwig amination and can influence the efficiency and selectivity of the reaction.

Reaction TypeCoupling PartnerCatalyst SystemProduct
Buchwald-Hartwig AminationPrimary/Secondary AminePd Catalyst, Phosphine Ligand, Base2-Amino-5-bromopyrimidine

Green Chemistry Approaches to this compound Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes by promoting the use of safer solvents, reducing waste, and improving energy efficiency. These principles are increasingly being applied to the synthesis and derivatization of heterocyclic compounds, including this compound.

One significant advancement in this area is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govmdpi.com For instance, microwave-assisted Suzuki-Miyaura cross-coupling reactions of dihalopyrimidines have been shown to proceed efficiently, providing a greener alternative to traditional protocols. mdpi.com

The choice of solvent is another critical aspect of green chemistry. The use of environmentally benign solvents, such as water or ethanol, is highly desirable. While many cross-coupling reactions are traditionally carried out in organic solvents, efforts are being made to develop catalytic systems that are active in aqueous media. nih.gov The development of water-soluble catalysts and ligands is an active area of research that could enable the synthesis and derivatization of this compound in greener solvent systems.

Furthermore, the development of catalyst-free reactions represents a significant step towards more sustainable chemical processes. While palladium catalysis is highly effective, the metal is expensive and can be toxic, requiring its removal from the final product, particularly in pharmaceutical applications. Research into catalyst-free methods for the derivatization of halogenated pyrimidines, such as nucleophilic aromatic substitution reactions under specific conditions, could offer a more sustainable alternative for certain transformations.

Green Chemistry ApproachApplication to this compoundPotential Benefits
Microwave-Assisted SynthesisCross-coupling reactions (e.g., Suzuki)Reduced reaction times, increased yields, energy efficiency
Use of Green SolventsReactions in water or ethanolReduced environmental impact, improved safety
Catalyst-Free ReactionsNucleophilic aromatic substitutionReduced cost, avoidance of toxic metal catalysts

Pyrimidine Ring Diversification and Skeletal Editing Strategies (e.g., Deconstruction-Reconstruction)

The diversification of the pyrimidine ring and the more intricate process of skeletal editing represent cutting-edge approaches in medicinal and materials chemistry. These strategies allow for the conversion of the pyrimidine core into a variety of other heterocyclic systems, providing access to novel chemical space and molecular architectures that would be challenging to synthesize through traditional methods.

A prominent strategy in this field is the deconstruction-reconstruction approach. nih.govresearchgate.net This methodology typically involves the activation of the pyrimidine ring, often through the formation of an N-arylpyrimidinium salt. This activation facilitates a subsequent ring-opening reaction, cleaving the pyrimidine into a more flexible intermediate, such as a three-carbon iminoenamine building block. nih.govresearchgate.netnih.gov This reactive intermediate can then be subjected to a variety of cyclization reactions with different partners to "reconstruct" a new heterocyclic core. This powerful sequence allows for the transformation of a pyrimidine into other heterocycles like pyrazoles, isoxazoles, and even differently substituted pyrimidines. nih.gov

Skeletal editing is a more nuanced concept that involves the precise insertion, deletion, or exchange of atoms within the pyrimidine framework itself. nih.gov These elegant transformations can dramatically alter the fundamental properties of the molecule. One such example is the formal carbon deletion from a pyrimidine ring to yield a pyrazole, a transformation that has been achieved under mild conditions. nih.gov

While these deconstruction-reconstruction and skeletal editing strategies have been successfully applied to various substituted pyrimidines, detailed studies originating from this compound are not extensively reported in the current body of scientific literature. The presence of two bromine atoms on the pyrimidine ring at positions 2 and 5 offers unique opportunities for regioselective functionalization, which could, in principle, be leveraged to direct the course of these advanced ring transformation reactions. However, without specific published research, the application of these methodologies to this compound remains a prospective area for future investigation.

Due to the lack of specific research findings on the deconstruction-reconstruction and skeletal editing of this compound, data tables detailing such transformations cannot be generated at this time. The scientific community awaits further research to unlock the full potential of this readily available dihalogenated pyrimidine in the exciting and rapidly evolving field of heterocyclic ring diversification.

Mechanistic Investigations and Reactivity Studies of 2,5 Dibromopyrimidine

Haloselectivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the 2,5-dibromopyrimidine scaffold is governed by the inherent electronic properties of the pyrimidine (B1678525) ring. The two nitrogen atoms exert a strong electron-withdrawing effect, significantly activating the ring towards nucleophilic attack, particularly at the positions ortho and para to them (C2, C4, and C6).

In the case of this compound, the C2 position is ortho to both nitrogen atoms, whereas the C5 position is meta. This electronic arrangement renders the C2 carbon significantly more electrophilic than the C5 carbon. Consequently, SNAr reactions with a variety of nucleophiles, such as amines and alkoxides, exhibit high regioselectivity for substitution at the C2 position. The reaction proceeds through a Meisenheimer complex, a stabilized anionic intermediate. The intermediate formed by nucleophilic attack at C2 is more effectively stabilized due to the delocalization of the negative charge onto both adjacent nitrogen atoms, compared to the intermediate at C5 where the charge is less effectively delocalized.

Theoretical studies, often employing analysis of the Lowest Unoccupied Molecular Orbital (LUMO), support this observed selectivity. For pyrimidine systems, the LUMO typically has a larger coefficient at the C2 and C4/C6 positions, indicating these are the most favorable sites for nucleophilic attack. This principle is observed in the regioselective substitution at the 2-position of the analogous compound, 2,5-dibromopyridine (B19318), to form hydrazine (B178648) substrates. researchgate.net The preferential reaction at the C2 position is a cornerstone for the sequential functionalization of the this compound core.

Influence of Reaction Conditions on Selectivity in Metal-Catalyzed Processes

While SNAr reactions show a strong intrinsic preference for the C2 position, the regioselectivity of metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) can be influenced and even inverted by modifying the reaction conditions. Conventionally, palladium-catalyzed cross-couplings on dihalogenated N-heteroarenes also favor reaction at the more electrophilic position adjacent to a heteroatom. nih.gov For this compound, this typically results in selective coupling at the C2-Br bond.

However, research has demonstrated that unconventional C5-selectivity can be achieved by moving away from standard ligand-based palladium systems. nih.govnih.gov Specifically, employing "ligand-free" conditions, often referred to as Jeffery-type conditions, can dramatically alter the regiochemical outcome. These conditions typically involve a palladium salt (e.g., Pd(OAc)₂, PdCl₂), a base (e.g., Na₂CO₃), and a phase-transfer catalyst (e.g., a tetraalkylammonium salt like NBu₄Br) at elevated temperatures. Under such conditions, unprecedented C5-selective Suzuki coupling has been reported for the related 2,5-dichloropyrimidine (B52856), a reactivity pattern that extends to this compound. nih.govnih.gov The prevailing hypothesis is that these conditions favor the formation of palladium nanoparticles or multinuclear palladium species, which operate through a different catalytic cycle and selectivity model compared to mononuclear palladium complexes. nih.gov

The table below illustrates the influence of reaction conditions on the regioselectivity of Suzuki couplings for dihalopyrimidines, highlighting the switch from conventional C2-selectivity to unconventional C5-selectivity.

SubstrateCatalyst SystemKey ConditionsMajor ProductReference
2,5-DihalopyrimidinePd(PPh₃)₄ / Ligated Pd(0)Standard Suzuki (e.g., K₂CO₃, Dioxane/H₂O)C2-Coupled nih.gov
2,5-DichloropyrimidinePdCl₂ (Ligand-free)Na₂CO₃, NBu₄Br, High TemperatureC5-Coupled nih.govnih.gov

Reaction Kinetics and Thermodynamic Considerations for Derivatization Pathways

The regioselectivity observed in the derivatization of this compound is predominantly under kinetic control, where the product distribution is determined by the relative rates of competing reaction pathways. The favored product is the one formed via the transition state of lowest energy.

For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer intermediate. As discussed, the transition state leading to the C2-adduct is significantly lower in energy than that for the C5-adduct because the developing negative charge is better stabilized by the two ring nitrogens. This large difference in activation energy leads to the high C2 selectivity observed experimentally.

In palladium-catalyzed cross-coupling reactions, the selectivity is generally determined during the irreversible oxidative addition step. baranlab.org The reaction rate is influenced by factors including the electron density at the carbon atom and the C-Br bond dissociation energy. Computational studies on related halo-heterocycles suggest that the activation barrier for the palladium catalyst to oxidatively add into the C2-Br bond is lower than for the C5-Br bond. baranlab.org This is attributed to the greater electrophilicity of the C2 position, which facilitates the interaction between the LUMO of the heterocycle and the HOMO of the Pd(0) catalyst. baranlab.org

The ability of ligand-free Jeffery conditions to reverse this selectivity implies a fundamental change in the reaction mechanism and its corresponding kinetic profile. The active catalyst under these conditions is likely not a mononuclear Pd(0) species but rather palladium nanoparticles or clusters. nih.govnih.gov This change in the nature of the catalyst alters the energetics of the oxidative addition step, leading to a kinetic preference for the C5 position, which remains an area of active mechanistic investigation.

Role of Catalysts and Ligands in Modulating this compound Reactivity

The catalyst system, particularly the combination of the metal precursor and the coordinating ligand, is a powerful tool for controlling reactivity and selectivity in cross-coupling reactions of this compound.

In standard cross-coupling protocols, ligands such as phosphines (e.g., PPh₃, XantPhos) and N-heterocyclic carbenes (NHCs) (e.g., IPr, SImes) play a critical role. They stabilize the palladium center, prevent precipitation into inactive palladium black, and modulate its electronic and steric properties, thereby influencing the rates of oxidative addition and reductive elimination. With this compound, most conventional ligand-supported palladium catalysts direct the reaction to the electronically favored C2 position. For instance, studies on the analogous 2,5-dibromopyridine have shown that while some specialized ligands can increase the proportion of C5-arylation compared to a simple PPh₃ ligand, the C2 product still predominates. nih.gov

The most profound modulation of reactivity is the switch to ligand-free conditions, which, as noted, inverts the selectivity towards the C5 position. nih.gov This highlights that selectivity is not solely ligand-controlled but can be dictated by the aggregation state of the catalyst itself. The working hypothesis is that mononuclear palladium complexes, stabilized by bulky ligands, favor C2-coupling, whereas multinuclear palladium species or nanoparticles, which can form in the absence of strongly coordinating ligands, promote C5-coupling. nih.govnih.gov This dichotomy offers a synthetic strategy to access either regioisomer from the same starting material simply by choosing the appropriate catalyst system.

The following table summarizes how different catalyst systems can dictate the regiochemical outcome in the cross-coupling of dihalopyridines, a principle directly applicable to this compound.

Catalyst TypeDescriptionTypical Selectivity (for 2,5-Dihalopyrimidines)Reference
Mononuclear Pd with Ligands (e.g., Pd/IPr, Pd/PPh₃)Well-defined, soluble catalytic species. Selectivity is often ligand-controlled.C2-Selective (Conventional) nih.govnih.gov
Multinuclear Pd / Nanoparticles (Ligand-free)Formed in situ from Pd salts under "Jeffery" conditions. Heterogeneous or quasi-homogeneous.C5-Selective (Unconventional) nih.govnih.gov

Applications of 2,5 Dibromopyrimidine in Advanced Organic Materials and Polymers

Monomer Design for π-Conjugated Polymer Systems

2,5-Dibromopyrimidine serves as a critical monomer in the design of π-conjugated polymers, which are the active components in many organic electronic devices. The two bromine atoms at the 2 and 5 positions provide reactive handles for various cross-coupling polymerization reactions, allowing for the systematic construction of well-defined polymer backbones.

The direct polymerization of this compound yields poly(pyrimidine-2,5-diyl), a polymer where the electron-deficient pyrimidine (B1678525) rings are directly linked. The synthesis of this and related polymers is typically achieved through dehalogenation polycondensation reactions. A common and effective method involves the use of zerovalent nickel complexes, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in the presence of a neutral ligand like 2,2′-bipyridyl. This catalyst facilitates the coupling of the di-brominated monomers to form the polymer chain. oup.com

This synthetic approach is analogous to methods used for producing similar heteroaromatic polymers, such as poly(methylpyridine-2,5-diyl)s from their corresponding dibromo-monomers. oup.com The electron-deficient nature of the pyrimidine ring imbues the resulting polymers with intrinsic electron-accepting (n-type) properties, a desirable characteristic for various organic electronic applications. tdl.org

A predominant strategy in modern organic electronics is the design of donor-acceptor (D-A) copolymers. mdpi.com In these materials, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. This architecture leads to intramolecular charge transfer, which narrows the material's bandgap and allows for the fine-tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tdl.orgmdpi.com

This compound is an excellent candidate for the acceptor monomer in D-A copolymers. Its pyrimidine core is more electron-deficient than common building blocks like thiophene (B33073) or benzene (B151609), making it a strong acceptor unit. rsc.org Through metal-catalyzed cross-coupling reactions such as Suzuki or Stille polymerization, this compound can be copolymerized with various stannylated or boronic-ester-functionalized donor monomers (e.g., thiophenes, fluorenes, carbazoles) to yield a wide array of D-A polymers with tailored optoelectronic properties. researchgate.netnih.gov The specific properties of the resulting polymer are highly dependent on the choice of the donor comonomer, as illustrated in the table below.

Polymer SystemAcceptor UnitDonor Unit (Example)HOMO Level (eV)LUMO Level (eV)Electrochemical Bandgap (eV)
P(PyDPP2OD-2T)Pyridine-flanked DPPBithiophene-5.73-3.682.05
P(PyDPP2OD-2Tz)Pyridine-flanked DPPBithiazole-5.85-3.652.20
Generic Pyrimidine-EDOT PolymerPyrimidineEDOTN/AN/A~1.8
Generic Pyrimidine-ProDOT PolymerPyrimidineProDOTN/AN/A~1.6

Table 1: Representative electronic properties of donor-acceptor polymers containing pyrimidine or related nitrogen-heterocyclic acceptor units. The energy levels and bandgaps can be tuned by altering the donor moiety. Data compiled from references rsc.orgresearchgate.net.

Development of Functional Supramolecular Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Halogen bonding is an increasingly important interaction in this field, where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). nih.govresearchgate.net

The bromine atoms in this compound are capable of acting as effective halogen bond donors. This allows the molecule to participate in directed self-assembly, forming well-ordered, crystalline supramolecular structures. nih.gov In the solid state, C-Br···N or C-Br···O interactions can guide the packing of molecules into specific architectures, such as one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net The directionality and strength of these halogen bonds make them a powerful tool in crystal engineering, enabling the design of functional materials where molecular organization dictates the bulk properties. This controlled assembly is crucial for optimizing properties like charge transport in organic semiconductors.

Precursors for Organic Electronic and Optoelectronic Devices

Polymers and materials derived from this compound are key precursors for active layers in a variety of organic electronic and optoelectronic devices. The inherent electronic properties of the pyrimidine nucleus are central to the function of these materials.

Charge transport in conjugated polymers is a complex process that depends on molecular structure, packing, and energetic disorder. aps.orgresearchgate.net The incorporation of the strongly electron-withdrawing pyrimidine unit via the this compound monomer is a recognized strategy for producing materials with low-lying LUMO energy levels. rsc.org

A low LUMO level is advantageous for n-type (electron) transport because it facilitates the injection of electrons from common electrodes and enhances the stability of the material against oxidative degradation. rsc.orgdtic.mil Polymers based on pyrimidine are therefore expected to exhibit good electron transport characteristics. While charge mobility is influenced by many factors, including side chains and solid-state morphology, the intrinsic electronic nature of the pyrimidine core provides a strong foundation for designing high-performance n-type organic semiconductors. aps.org

PolymerAcceptor UnitLUMO Energy Level (eV)Expected Charge Transport Type
P(PyDPP2OD-2T)Pyridine-flanked DPP-3.68Electron (n-type)
P(PyDPP2OD-2Tz)Pyridine-flanked DPP-3.65Electron (n-type)
Poly(p-pyridine) (analogue)Pyridine (B92270)~ -3.5Electron (n-type)

Table 2: Lowest Unoccupied Molecular Orbital (LUMO) energy levels of polymers featuring pyrimidine-related acceptor units. Lower LUMO levels are generally correlated with improved electron injection and transport. Data compiled from references rsc.orgdtic.mil.

The tunable electronic structure of polymers derived from this compound makes them promising candidates for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. researchgate.net

For luminescent applications, the D-A strategy allows the polymer's bandgap to be engineered to produce emission across the visible spectrum. The high electron affinity of pyrimidine-based polymers can also improve device performance by facilitating electron injection, leading to more efficient and brighter OLEDs. dtic.mil

In the context of organic photovoltaics, the goal is to create materials that efficiently absorb sunlight and separate photo-generated excitons into free charge carriers. D-A polymers containing pyrimidine units can function as either the donor or, more commonly, the acceptor material in a bulk heterojunction solar cell. researchgate.netrsc.org Their strong electron-accepting nature and ability to absorb light make them suitable partners for electron-donating materials, facilitating the charge separation process that is fundamental to photovoltaic energy conversion.

Pyrimidine Derivative ClassApplicationKey Photophysical PropertyObserved Range/Value
ArylpyrimidinesLuminescenceEmission Wavelength (solid)416-443 nm
ArylpyrimidinesLuminescenceFluorescence Quantum Yield (ΦF)Up to 0.63
Donor-Acceptor PyrimidinesPhotovoltaicsOptical BandgapTunable (~1.6 - 2.2 eV)

Table 3: Overview of photophysical properties for classes of pyrimidine-containing materials relevant to luminescent and photovoltaic applications. Specific values are highly dependent on the exact molecular structure. Data compiled from references researchgate.netresearchgate.net.

Role of 2,5 Dibromopyrimidine in Medicinal Chemistry and Agrochemical Research

Scaffold Design for Bioactive Molecules

The pyrimidine (B1678525) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. 2,5-Dibromopyrimidine, in particular, offers a strategic advantage for scaffold design due to its two reactive sites. This allows for the divergent synthesis of large libraries of compounds by introducing different substituents at the C2 and C5 positions. This approach is fundamental in the discovery of new bioactive molecules, especially in the field of protein kinase inhibitors.

Researchers have utilized the 2,5-disubstituted pyrimidine framework to design potent and selective inhibitors for various kinases, which are critical targets in oncology and immunology. The differential reactivity of the two bromine atoms allows for a controlled, stepwise introduction of different chemical moieties. For instance, one position can be functionalized to interact with the hinge region of a kinase's ATP-binding site, a common strategy for achieving potent inhibition, while the other position can be modified to explore solvent-exposed regions, thereby influencing selectivity and pharmacokinetic properties.

One notable example is the design of inhibitors for Bruton's tyrosine kinase (Btk) and Spleen tyrosine kinase (Syk), which are key players in B-cell signaling pathways. The 2,5-diaminopyrimidine (B1361531) scaffold, often synthesized from this compound, has proven to be an effective template for developing covalent irreversible inhibitors of Btk. In this design, one amino group at either the C2 or C5 position is attached to a group that binds to the kinase hinge region, while the other is linked to an electrophilic "warhead" (like an acrylamide (B121943) moiety) that forms a covalent bond with a nearby cysteine residue in the active site, leading to irreversible inhibition.

The utility of this compound as a scaffold is summarized in the table below, highlighting its application in the design of various kinase inhibitors.

Table 1: Application of the 2,5-Disubstituted Pyrimidine Scaffold in Bioactive Molecule Design

Target Class Specific Target Example Rationale for Scaffold Use
Protein Kinase Inhibitors Bruton's tyrosine kinase (Btk) Allows for dual functionalization to target the hinge region and a specific cysteine residue for covalent inhibition.
Protein Kinase Inhibitors Spleen tyrosine kinase (Syk) Provides a rigid core for orienting substituents to achieve potent and selective inhibition of Syk family kinases.

Synthetic Pathways to Pyrimidine-Containing Pharmaceutical Intermediates

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of complex pharmaceutical intermediates. The differential reactivity of the bromine atoms at the C2 and C5 positions can be exploited to achieve regioselective substitutions, typically through palladium-catalyzed cross-coupling reactions.

A general and powerful synthetic strategy involves a sequential cross-coupling approach. For instance, a Suzuki-Miyaura reaction can be performed to introduce an aryl or heteroaryl group at one position, followed by a Buchwald-Hartwig amination to install an amine functionality at the other. The order of these reactions can often be controlled by carefully selecting the reaction conditions and catalysts. This stepwise approach is instrumental in building up the molecular complexity required for modern pharmaceuticals.

A pertinent example is the synthesis of precursors for potent kinase inhibitors like Pexidartinib (PLX3397), a CSF-1R inhibitor. The core of such molecules often features a pyrimidine ring linked to various aromatic and amine-containing side chains. A plausible synthetic route starting from this compound would involve:

First Cross-Coupling: A regioselective Suzuki-Miyaura coupling with an appropriate arylboronic acid to install a substituent at either the C2 or C5 position.

Second Cross-Coupling: A Buchwald-Hartwig amination of the remaining C-Br bond with a desired amine to complete the core structure of the pharmaceutical intermediate.

This modular approach allows for the synthesis of a wide range of analogs for optimization of biological activity and pharmacokinetic properties. The following table outlines a generalized synthetic pathway.

Table 2: Generalized Synthetic Pathway for Pharmaceutical Intermediates from this compound

Step Reaction Type Reagents and Conditions Intermediate/Product
1 Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 2-Bromo-5-arylpyrimidine or 2-Aryl-5-bromopyrimidine

This sequential functionalization is key to producing highly substituted pyrimidine intermediates that are central to the structure of many targeted therapies in development.

Development of Agrochemical Leads via Functionalization

In addition to its role in medicinal chemistry, the pyrimidine scaffold is of significant interest in the agrochemical industry. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This compound provides a convenient starting point for the synthesis of novel agrochemical candidates through targeted functionalization.

The development of new fungicides is a critical area of research to combat crop diseases and overcome resistance to existing treatments. Studies have shown that pyrimidine derivatives containing amide moieties can exhibit potent antifungal activity. By starting with this compound, chemists can readily introduce diverse aryl and amide groups through sequential cross-coupling and amidation reactions to generate libraries of compounds for screening against pathogenic fungi.

Similarly, in the area of herbicide discovery, the pyrimidine core is a well-established pharmacophore. Phenylpyrimidine derivatives, for instance, have been studied for their ability to inhibit enzymes essential for plant growth. The functionalization of this compound allows for the exploration of various substituents on the pyrimidine ring to optimize herbicidal potency and crop selectivity. For example, a Suzuki coupling can be used to attach a phenyl group at the 5-position, and the 2-position can then be further modified to fine-tune the molecule's properties.

The table below presents examples of functionalized pyrimidine structures that have been investigated for their agrochemical potential, which could be synthesized from a this compound precursor.

Table 3: Functionalized Pyrimidine Derivatives as Potential Agrochemicals

Functionalization at C2 Functionalization at C5 Target Agrochemical Activity
Fluoro-benzamide group Bromo Antifungal
Phenylamino (B1219803) group Phenyl (via Suzuki coupling) Herbicidal

Structure-Activity Relationship (SAR) Studies Enabled by this compound Derivatization

Structure-activity relationship (SAR) studies are a cornerstone of modern drug and agrochemical discovery. They involve systematically modifying the structure of a lead compound to understand which chemical features are responsible for its biological activity. This compound is an ideal starting material for conducting detailed SAR studies because it allows for the independent and systematic modification of two distinct positions on the pyrimidine core.

By creating a matrix of compounds with different substituents at the C2 and C5 positions, researchers can probe the specific interactions between the molecule and its biological target. For example, in the development of kinase inhibitors, the C2 position might be varied with a range of hydrogen-bond donors and acceptors to optimize interactions with the kinase hinge region, while the C5 position is decorated with different aryl or alkyl groups to probe a hydrophobic pocket.

A clear example of this is found in the development of 2-arylamino-4-aryl-pyrimidine inhibitors of PAK1 kinase, where the introduction of a bromine atom at the 5-position of the pyrimidine core was a key modification in developing potent compounds. Further SAR studies on 2,5-diaminopyrimidine covalent inhibitors of Btk have demonstrated how modifications at both positions influence potency and selectivity. For instance, attaching different substituted phenylamino groups at the C2 position and varying the linker and warhead at the C5 position allows for a detailed mapping of the enzyme's active site requirements.

The following table illustrates how systematic derivatization of a 2,5-disubstituted pyrimidine scaffold can elucidate SAR for kinase inhibition.

Table 4: Illustrative SAR Study Based on a 2,5-Disubstituted Pyrimidine Scaffold for Kinase Inhibition

R¹ Substituent at C2 R² Substituent at C5 Relative Potency (Illustrative) SAR Interpretation
3-Aminophenyl Acrylamide +++ Optimal hinge-binding and covalent interaction.
4-Aminophenyl Acrylamide ++ Sub-optimal orientation of the hinge-binding moiety.
3-Aminophenyl Propionamide + Demonstrates the necessity of the electrophilic acrylamide for covalent inhibition.

These studies, enabled by the synthetic flexibility of starting materials like this compound, are crucial for transforming initial hits into optimized lead compounds with desirable efficacy and safety profiles.

Computational and Theoretical Chemistry of 2,5 Dibromopyrimidine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by the arrangement and energy of its molecular orbitals. For 2,5-dibromopyrimidine, the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance. These orbitals dictate the molecule's chemical reactivity and kinetic stability. semanticscholar.orgnih.gov

The HOMO represents the orbital most likely to donate electrons in a chemical reaction, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, indicating its electrophilic nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is highly polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov In contrast, a large energy gap implies higher stability and lower chemical reactivity. semanticscholar.org

DFT calculations are a popular and effective method for determining the energies and spatial distributions of these orbitals. irjweb.comresearchgate.net For pyrimidine (B1678525) and its derivatives, DFT studies, often using functionals like B3LYP, have been extensively employed to analyze electronic structures. nih.govafricanjournalofbiomedicalresearch.comscirp.org The HOMO-LUMO gap helps to explain the charge transfer interactions that can occur within the molecule, which are responsible for its bioactivity. scirp.org

Table 1: Key Electronic Properties and Reactivity Descriptors Derived from HOMO-LUMO Energies.
ParameterFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. nih.govscirp.org
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness, indicating a higher propensity for chemical reactions. A smaller HOMO-LUMO gap implies greater softness. nih.gov
Chemical Potential (μ) μ = -(I + A) / 2Represents the escaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity Index (ω) ω = μ2 / 2ηA global measure of a molecule's electrophilic character and energy stabilization when it accepts electrons. nih.govresearchgate.net

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions involving this compound. By modeling reactants, transition states, intermediates, and products, researchers can determine the energetics and feasibility of a proposed mechanism. This is particularly valuable for understanding regioselectivity in reactions like the Suzuki cross-coupling, a common method for forming carbon-carbon bonds with halogenated heterocycles. nih.govmdpi.com

For di-substituted compounds like this compound, a key question is which of the two bromine atoms will react preferentially. Computational studies on analogous compounds like 2,5-dibromopyridine (B19318) have shown that the oxidative addition step of the palladium catalyst is crucial. Theoretical calculations can model the transition states for the catalyst inserting at either the C2-Br or the C5-Br bond. The reaction pathway with the lower activation energy barrier is the one that is kinetically favored, thus predicting the major product. nih.gov

These investigations typically involve:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the reaction.

Transition State Searching: Locating the highest energy point along the lowest energy reaction path (the saddle point), which represents the activation barrier.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

By elucidating the complete energy profile, these calculations provide a detailed, step-by-step understanding of how reactions proceed, which is essential for optimizing reaction conditions and predicting outcomes. nih.gov

Prediction of Reactive Sites and Selectivity (e.g., Electrophilicity Indices)

Predicting where a molecule will react is a central goal of theoretical chemistry. For this compound, computational methods can identify the most probable sites for both electrophilic and nucleophilic attack.

Local Reactivity Descriptors:

Atomic Charges: Methods like Mulliken population analysis calculate the partial charge on each atom. scirp.org In the context of palladium-catalyzed coupling reactions, a more electron-deficient carbon atom (more positive charge) attached to a bromine atom might be predicted to be more susceptible to the oxidative addition of the electron-rich Pd(0) catalyst.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

Frontier Orbital Analysis: The spatial distribution of the HOMO and LUMO can also predict site selectivity. The region of the molecule with the highest density of the LUMO is the most likely site for a nucleophilic attack. Conversely, the area with the highest HOMO density is the most probable location for an electrophilic attack.

For instance, in Suzuki coupling reactions involving substrates analogous to this compound, theoretical studies have successfully predicted regioselectivity. It was found that the bromine at the 2-position (ortho to a nitrogen) is more reactive than the bromine at the 5-position (meta to both nitrogens). This selectivity was explained not just by charge density but also by analyzing the bond order between the carbon and bromine atoms, with a lower bond order indicating a weaker, more reactive bond.

Table 2: Theoretical Reactivity Indicators for 2,5-Dibromopyridine (An Analog for this compound).
ParameterC2-Br (ortho)C5-Br (meta)Conclusion
Mulliken Charge on Br Lower positive valueHigher positive valueThe C2-Br bond is predicted to be more reactive toward Pd(0) in oxidative addition due to higher electron density on the bromine atom.
ZDO Charge on Br Lower positive valueHigher positive value

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

While quantum mechanics excels at describing the electronic details of individual molecules and reactions, molecular dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. MD applies classical Newtonian physics to simulate the movements of atoms and molecules, providing insights into dynamic processes, intermolecular interactions, and self-assembly. nih.gov

For this compound, MD simulations could be employed to investigate several phenomena:

Solvation: Simulating how this compound molecules interact with solvent molecules in a solution, which can affect reactivity and solubility.

Crystal Packing: Predicting how molecules arrange themselves in a solid crystal lattice. This is influenced by non-covalent interactions like halogen bonding (Br···N), hydrogen bonding (C-H···N), and π-π stacking between pyrimidine rings. nih.gov Experimental crystal structures have confirmed the importance of such interactions in similar molecules. nih.gov

Self-Assembly: Investigating if and how this compound molecules aggregate to form larger, ordered supramolecular structures. The simulation would track the trajectories of many molecules, revealing the thermodynamic and kinetic factors that drive assembly.

A typical MD simulation involves defining a force field—a set of equations and parameters that describe the potential energy of the system based on the positions of its atoms. nih.gov The simulation then proceeds by calculating the forces on each atom and updating their positions and velocities over small time steps, generating a trajectory that reveals the system's evolution. mdpi.comyoutube.com This powerful technique bridges the gap between single-molecule properties and the macroscopic behavior of materials. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for 2,5 Dibromopyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2,5-dibromopyrimidine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to be remarkably simple due to the molecule's symmetry. The protons at the 4 and 6 positions are chemically equivalent, and therefore, they are expected to produce a single signal.

Chemical Shift (δ): This signal is anticipated to appear in the downfield region of the spectrum, likely between 8.5 and 9.0 ppm. This significant downfield shift is attributed to the strong deshielding effect of the two adjacent electronegative nitrogen atoms within the pyrimidine (B1678525) ring.

Multiplicity: As the H-4 and H-6 protons are equivalent and have no adjacent protons to couple with, the signal is expected to be a singlet (s).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying the distinct carbon environments within the molecule. For this compound, three distinct signals are expected:

C4/C6: A signal corresponding to the equivalent C4 and C6 carbons. These carbons are bonded to hydrogen and are situated between two nitrogen atoms, which would place their resonance significantly downfield.

C2: A signal for the C2 carbon, which is bonded to a bromine atom and flanked by two nitrogen atoms. The presence of the electronegative bromine and nitrogens would result in a substantial downfield shift.

C5: A signal for the C5 carbon, which is also bonded to a bromine atom. The chemical shift of this carbon will be influenced by the halogen substituent.

While specific, experimentally verified high-resolution data for this compound is not widely published, the predicted spectral data based on established principles of NMR spectroscopy are summarized below.

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹HH-4, H-6~8.7Singlet (s)
¹³CC-4, C-6~160-
C-2~158-
C-5~115-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding framework of this compound by probing its molecular vibrations.

IR Spectroscopy: Infrared radiation excites the vibrational modes of a molecule that cause a change in the dipole moment. Key expected absorptions for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.

Ring Vibrations: "Ring breathing" modes, which involve the concerted expansion and contraction of the entire pyrimidine ring, occur in the fingerprint region, typically around 1000-1200 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected to give rise to a strong absorption in the lower frequency region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. It provides complementary information to IR spectroscopy. For this compound, a non-polar molecule, the symmetric ring breathing mode is expected to be particularly strong in the Raman spectrum. The C-Br stretching vibrations would also be readily observable.

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
C=N / C=C Ring Stretch1600 - 1400StrongStrong
Ring Breathing Mode1200 - 1000MediumStrong
C-H In-Plane Bend1300 - 1000MediumWeak
C-H Out-of-Plane Bend900 - 700StrongWeak
C-Br Stretch600 - 500StrongStrong

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

The molecular ion peak cluster for this compound is highly characteristic due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive isotopic pattern for the molecular ion (M⁺):

M⁺ peak: Corresponds to the ion containing two ⁷⁹Br isotopes.

[M+2]⁺ peak: Corresponds to the ion containing one ⁷⁹Br and one ⁸¹Br isotope. This peak is expected to be approximately twice the intensity of the M⁺ peak.

[M+4]⁺ peak: Corresponds to the ion containing two ⁸¹Br isotopes. This peak should have an intensity similar to the M⁺ peak.

The resulting M⁺ : [M+2]⁺ : [M+4]⁺ intensity ratio is approximately 1:2:1. The high-resolution mass of the molecular ion can be used to confirm the elemental formula, C₄H₂Br₂N₂.

Fragmentation Pathway: Under electron impact (EI) ionization, the this compound molecular ion is expected to undergo fragmentation through several key pathways. A plausible pathway involves the sequential loss of bromine atoms and the fragmentation of the pyrimidine ring.

Loss of a Bromine Radical: The initial fragmentation step is often the cleavage of a C-Br bond to lose a bromine radical (•Br), forming a bromopyrimidinyl cation.

Loss of a Second Bromine Radical: The resulting fragment can then lose the second bromine radical.

Ring Fragmentation: The pyrimidine ring itself can fragment, typically through the loss of a neutral molecule of hydrogen cyanide (HCN).

IonFormulaCalculated m/z (for ⁷⁹Br)Description
[M]⁺[C₄H₂⁷⁹Br₂N₂]⁺235.86Molecular Ion
[M-Br]⁺[C₄H₂⁷⁹BrN₂]⁺156.94Loss of one Br radical
[M-2Br]⁺[C₄H₂N₂]⁺78.02Loss of two Br radicals
[M-Br-HCN]⁺[C₃H⁷⁹BrN]⁺129.93Loss of Br followed by HCN

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound (C₄H₂Br₂N₂) has not been widely reported, analysis of its close structural analog, 2,5-dibromopyridine (B19318) (C₅H₃Br₂N), offers valuable insights into the likely packing and intermolecular forces. manchester.ac.uk

For 2,5-dibromopyridine, the crystal structure reveals an orthorhombic system. manchester.ac.uk Key structural features that would be anticipated for this compound include:

Planarity: The pyrimidine ring is expected to be planar.

Intermolecular Interactions: The crystal packing would likely be dominated by halogen bonding (Br···N interactions) and π–π stacking interactions between the aromatic pyrimidine rings. These non-covalent interactions play a crucial role in organizing the molecules in the crystal lattice. manchester.ac.uk

A full crystallographic study of this compound would be required to determine its precise solid-state parameters.

ParameterExpected Information
Crystal Systeme.g., Orthorhombic, Monoclinic
Space GroupDescribes the symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the unit cell
Bond Lengths (e.g., C-N, C-C, C-Br)Precise interatomic distances (in Å)
Bond Angles (e.g., N-C-N, C-C-Br)Precise interatomic angles (in °)
Intermolecular InteractionsDetails on halogen bonding, π–π stacking

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyrimidine ring system is a chromophore, and its absorption spectrum provides information on its electronic structure.

The UV-Vis spectrum of this compound is expected to show absorptions arising from two main types of electronic transitions:

π → π Transitions:* These are typically high-intensity absorptions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyrimidine and its derivatives, these transitions are often observed in the 200-270 nm range.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These are symmetry-forbidden transitions and are therefore of much lower intensity than π → π* transitions. They typically occur at longer wavelengths, often above 270 nm.

The two bromine atoms act as auxochromes. Their presence is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π → π* transitions compared to unsubstituted pyrimidine.

Transition TypeExpected Wavelength (λmax) RangeDescription
π → π200 - 270 nmAllowed transition, high intensity. Involves the pyrimidine π-system.
n → π> 270 nmForbidden transition, low intensity. Involves nitrogen lone-pair electrons.

Emerging Research Directions and Future Perspectives in 2,5 Dibromopyrimidine Chemistry

Integration into Novel Catalytic Systems (e.g., Ligand Design)

The strategic incorporation of the 2,5-dibromopyrimidine scaffold into ligand architectures is a burgeoning area of research aimed at developing novel catalytic systems with enhanced performance and unique reactivity. The electronic properties and structural rigidity of the pyrimidine (B1678525) core make it an attractive building block for creating sophisticated ligands that can precisely control the steric and electronic environment around a metal center.

Researchers have explored the use of pyrimidine-based motifs in the design of binucleating ligands, which are capable of binding two or more metal centers in close proximity. uwaterloo.ca This approach allows for the creation of electronically distinct binding pockets within a single ligand framework. The imidazopyrimidine motif, for instance, has been shown to increase the electron-donating ability of the ligand through resonance, leading to stronger coordination of the bound metals and increased electron density at the metal centers. uwaterloo.ca Such ligands can accommodate a variety of metals, including copper, nickel, palladium, cobalt, iron, rhodium, and ruthenium, and their inherent asymmetry enables the design of catalysts with unique properties for a broad range of applications. uwaterloo.ca

A key strategy in catalyst design involves modulating the ligand structure to enhance catalyst stability and efficiency. For example, in formic acid dehydrogenation, the design of ligands that promote catalyst stability is crucial for achieving high catalytic activity. rsc.org The principles of ligand design, which involve a combination of computational studies and experimental synthesis, are being applied to develop new catalysts with improved selectivity and broader applications in complex molecule synthesis. researchgate.net Detailed DFT calculations and mechanistic experiments are often employed to understand the intricate interplay between ligand design, substrate geometry, and directing group cooperativity, which is essential for predicting and rationalizing catalyst performance. nih.govrsc.org

The synthesis of these advanced ligands often starts from readily available pyrimidine precursors. For instance, the condensation of a 2-aminopyrimidine (B69317) with an α-bromo ketone provides a convenient route to imidazo[1,2-a]pyrimidine-based ligands. uwaterloo.ca This synthetic versatility allows for the systematic modification of the ligand structure to fine-tune the properties of the resulting metal complexes.

Table 1: Examples of Metals Incorporated into Pyrimidine-Based Ligand Systems

MetalPotential Application in Catalysis
Copper (Cu)Cross-coupling reactions, oxidation catalysis
Nickel (Ni)Cross-coupling reactions, hydrogenation
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)
Cobalt (Co)Hydroformylation, redox catalysis
Iron (Fe)Oxidation, reduction, C-H activation
Rhodium (Rh)Hydroformylation, hydrogenation
Ruthenium (Ru)Metathesis, hydrogenation

Applications in Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals and pharmaceuticals, offering significant advantages in terms of efficiency, safety, and scalability. mdpi.comuc.pt While specific examples detailing the use of this compound in continuous flow systems are emerging, the broader principles and successful applications of this technology to heterocyclic synthesis are directly relevant.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, provides precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. mdpi.comuc.pt For the synthesis of heterocyclic compounds, including pyrimidine derivatives, flow chemistry enables the seamless integration of multiple reaction steps without the need for isolating intermediates. mdpi.com This "telescoping" of reactions can significantly reduce production time and waste. nih.gov

Automated synthesis platforms, often integrated with flow reactors, further enhance the efficiency of chemical synthesis. chemrxiv.org These systems can perform iterative reaction cycles, including coupling, purification, and in-situ analysis, with minimal human intervention. chemrxiv.org The rapid, automated synthesis of small molecules has the potential to accelerate the discovery and development of new drug candidates and functional materials. chemrxiv.org

The synthesis of various active pharmaceutical ingredients (APIs) has been successfully demonstrated using continuous flow processes. nih.govrsc.org For instance, the synthesis of the anticancer drug capecitabine (B1668275) has been achieved through a greener, continuous process that involves a Vorbrüggen glycosylation reaction followed by carbamoylation in a microreactor system. nih.gov Similarly, the antiepileptic drug rufinamide (B1680269) has been synthesized using a multi-step flow process. uc.pt These examples highlight the potential of flow chemistry to streamline the synthesis of complex molecules that may share synthetic steps with derivatives of this compound.

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

AdvantageDescription
Enhanced Safety Smaller reaction volumes and better heat dissipation reduce the risk of thermal runaways.
Improved Control Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to higher reproducibility.
Increased Efficiency Continuous operation and reduced workup times lead to higher throughput.
Scalability Scaling up production is achieved by running the system for longer periods or by parallelizing reactors.
Integration Multiple reaction and purification steps can be combined into a single, continuous process.

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Derivatives of this compound are actively being explored for their potential to interact with a wide range of biological targets, leading to the discovery of new therapeutic agents for various diseases, particularly cancer.

One of the key areas of investigation is the development of kinase inhibitors. For example, 2,5-diaminopyrimidine (B1361531) derivatives have been identified as potent and selective covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a crucial target in the treatment of B-cell malignancies. nih.gov Some of these compounds have demonstrated significant antiproliferative activities in various B-cell lymphoma cell lines and have shown in vivo efficacy in mouse xenograft models. nih.gov Furthermore, 2,5-diaminopyrimidine-based compounds have been discovered as the first selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), a key regulator of B-cell function. nih.gov These degraders offer a novel therapeutic modality by promoting the degradation of the target protein rather than simply inhibiting its activity. nih.gov

The therapeutic potential of pyrimidine derivatives extends beyond kinase inhibition. Researchers are investigating their utility as anticancer agents that target other cellular processes. nih.govresearchgate.net For instance, novel pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast, colorectal, and renal cancer. mdpi.com Molecular docking studies are often employed to understand the binding modes of these compounds with their biological targets, such as cyclin-dependent protein kinase 2 (CDK-2) and B-cell lymphoma 2 (BCL-2), which are involved in cell cycle regulation and apoptosis, respectively. researchgate.net

The structural versatility of the pyrimidine ring allows for the synthesis of diverse libraries of compounds that can be screened for activity against a wide array of biological targets. nih.govresearchgate.net Pyrido[2,3-d]pyrimidines, a class of fused pyrimidine heterocycles, have shown promise as inhibitors of dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer therapies. nih.govresearchgate.net The ongoing exploration of pyrimidine derivatives continues to uncover new biological activities and therapeutic opportunities. nih.govnih.gov

Table 3: Selected Biological Targets of Pyrimidine Derivatives

Biological TargetTherapeutic AreaExample of Pyrimidine Derivative
Bruton's tyrosine kinase (Btk)B-cell malignancies2,5-Diaminopyrimidine covalent inhibitors nih.gov
B-lymphoid tyrosine kinase (BLK)Autoimmune diseases, cancer2,5-Diaminopyrimidine monomeric degraders nih.gov
Cyclin-dependent protein kinase 2 (CDK-2)CancerNovel pyrimidine derivatives researchgate.net
B-cell lymphoma 2 (BCL-2)CancerNovel pyrimidine derivatives researchgate.net
Dihydrofolate reductase (DHFR)Cancer, infectious diseasesPyrido[2,3-d]pyrimidine derivatives nih.govresearchgate.net
VEGFR-2/HER-2CancerCyanopyridones and Pyrido[2,3-d]pyrimidines mdpi.com

Sustainable Synthesis and Circular Economy Considerations

In recent years, there has been a significant push towards the development of sustainable and environmentally friendly methods for the synthesis of chemical compounds, including pyrimidine derivatives. researchgate.netnih.gov Green chemistry principles are being increasingly applied to minimize waste, reduce energy consumption, and utilize renewable resources in the production of these important molecules. eurekaselect.com

Multicomponent reactions (MCRs) have emerged as a powerful tool for the sustainable synthesis of pyrimidines. nih.govbohrium.com These reactions allow for the construction of complex molecules from three or more starting materials in a single step, which significantly reduces the number of synthetic operations and the amount of waste generated. nih.govbohrium.com For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed. nih.govbohrium.com This process is highly atom-economical, producing only hydrogen and water as byproducts. nih.govbohrium.com

The use of green catalysts and alternative energy sources is another key aspect of sustainable pyrimidine synthesis. researchgate.netnih.gov Researchers are exploring the use of heterogeneous catalysts, which can be easily recovered and reused, as well as biocatalysts, which operate under mild conditions. researchgate.netnih.gov Microwave irradiation and ultrasonication are also being employed as energy-efficient alternatives to conventional heating methods. researchgate.net

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is also beginning to influence the synthesis of pyrimidines. acs.org This includes the use of renewable feedstocks, such as biomass-derived alcohols, as starting materials for pyrimidine synthesis. nih.govbohrium.com Additionally, there is a growing interest in developing processes for the recycling and upcycling of pyrimidine-containing materials.

The synthesis of this compound itself can be made more sustainable by employing greener brominating agents and solvent-free or aqueous reaction conditions. chemicalbook.com The development of low-cost and reusable reagents for the synthesis of this compound is an ongoing area of research. google.com

Table 4: Green Chemistry Approaches for Pyrimidine Synthesis

ApproachDescription
Multicomponent Reactions Synthesis of complex molecules in a single step from multiple starting materials. nih.govbohrium.com
Green Catalysts Use of reusable heterogeneous catalysts, biocatalysts, or earth-abundant metal catalysts. researchgate.netnih.gov
Alternative Energy Sources Application of microwave irradiation or ultrasonication to reduce energy consumption. researchgate.net
Renewable Feedstocks Utilization of biomass-derived starting materials. nih.govbohrium.com
Solvent-Free/Aqueous Reactions Minimizing the use of volatile organic solvents. researchgate.neteurekaselect.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. spectroscopyonline.com Advanced characterization techniques are increasingly being employed for the in-situ monitoring of reactions involving pyrimidine derivatives, enabling researchers to optimize reaction conditions and improve product yields and purity. microsaic.com

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are powerful tools for real-time reaction analysis. spectroscopyonline.comresearchgate.netsciencescholar.us These methods can be used to track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates throughout the course of a reaction. spectroscopyonline.com For example, in-situ FT-IR spectroscopy can provide information about the changes in functional groups during a reaction, while in-situ NMR can offer detailed structural information about the species present in the reaction mixture. spectroscopyonline.com

Mass spectrometry is particularly well-suited for monitoring reactions in flow chemistry systems. microsaic.com The output of a flow reactor can be directly coupled to a mass spectrometer, allowing for the continuous analysis of the reaction stream. microsaic.com This provides immediate feedback on the progress of the reaction and allows for rapid optimization of reaction parameters. microsaic.com

The characterization of the final pyrimidine products is typically accomplished using a combination of spectroscopic and analytical techniques. nih.govjournalijar.com These include IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the chemical structure, as well as elemental analysis to determine the elemental composition. nih.govresearchgate.net

The implementation of these advanced characterization techniques is crucial for gaining a deeper understanding of the chemical transformations involving this compound and for developing more efficient and robust synthetic methods. spectroscopyonline.comsciencescholar.us

Table 5: Advanced Characterization Techniques and Their Applications

TechniqueApplication in Reaction Monitoring
Fourier-Transform Infrared (FT-IR) Spectroscopy Tracking changes in functional groups, identifying intermediates. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Providing detailed structural information of reactants, products, and intermediates in solution. researchgate.net
Mass Spectrometry (MS) Identifying and quantifying species in the reaction mixture, particularly useful for flow chemistry. microsaic.com
UV-Vis Spectroscopy Monitoring reactions involving chromophoric species. researchgate.net

Q & A

Q. Table 1: Synthesis Methods Comparison

Starting MaterialReaction ConditionsYield (%)Key Challenges
2-Amino-5-bromopyrimidineUndisclosed41Purification of intermediates
2-Hydroxypyrimidine HClAcid-mediated61Bromination selectivity

Methodological Note: Yield discrepancies may arise from competing side reactions (e.g., over-bromination). Optimizing stoichiometry and temperature can mitigate these issues.

Advanced: How can reaction conditions be systematically optimized to enhance the yield of this compound?

Answer:
A Design of Experiments (DoE) approach is recommended:

Variables: Temperature, brominating agent (e.g., PBr₃ vs. NBS), solvent polarity.

Response Surface Methodology (RSM): To identify interactions between variables .

By-Product Analysis: Use HPLC or GC-MS to track undesired products (e.g., tribrominated derivatives).

Critical Insight: The higher yield in Route 2 (61%) suggests acid-mediated bromination improves regioselectivity, but mechanistic studies (e.g., isotopic labeling) are needed to confirm this hypothesis.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • FT-IR: Peaks at 750–810 cm⁻¹ indicate C–H vibrations in disubstituted pyrimidine rings .
  • ¹³C CP/MAS NMR: Peaks at 133–135 ppm correlate with carbons adjacent to bromine atoms .
  • Elemental Analysis: Validate Br content (theoretical: 67.2% Br by mass).

Q. Table 2: Key Spectroscopic Data

TechniqueObserved SignalAssignment
FT-IR721 cm⁻¹ (absent in product)Loss of precursor substituents
¹³C NMR124 ppmAromatic carbons in polymer

Advanced: How do bromine’s isotopic patterns (⁷⁹Br/⁸¹Br) complicate NMR interpretation for this compound derivatives?

Answer:

  • Splitting Artifacts: The 1:1 isotopic ratio of Br causes split peaks in ¹H and ¹³C NMR, broadening signals and reducing resolution.
  • Mitigation Strategies:
    • Use high-field NMR (>500 MHz) to resolve splitting.
    • Computational simulation (e.g., DFT) to predict coupling patterns .

Example: In ¹³C NMR of CMP-CSU14 polymers, peaks at 135 ppm show broadening due to Br’s quadrupolar relaxation .

Basic: What role does this compound play in synthesizing conjugated microporous polymers (CMPs)?

Answer:
It acts as a cross-coupling monomer in FeCl₃-catalyzed oxidative polymerization, forming rigid, porous frameworks. The bromine atoms facilitate nucleophilic displacement with carbazole derivatives, yielding polymers with BET surface areas >500 m²/g .

Q. Table 3: Polymer Properties

PolymerBET Surface Area (m²/g)Pore Size (nm)Application
CMP-CSU146001.2–3.5Gas storage, catalysis

Advanced: How do electronic effects of bromine influence the photocatalytic activity of CMPs derived from this compound?

Answer:

  • Electron-Withdrawing Effect: Bromine lowers the LUMO energy, enhancing charge separation in photocatalysis.
  • Comparative Study: Replace Br with Cl or I to assess halide impact on bandgap and carrier mobility.
  • Experimental Validation: UV-Vis diffuse reflectance spectroscopy and transient absorption spectroscopy quantify exciton lifetimes .

Key Finding: CMP-CSU14’s hierarchical porosity (micro/mesopores) correlates with enhanced mass transport in catalytic cycles .

Basic: What are common reaction pathways involving this compound in cross-coupling chemistry?

Answer:

  • Suzuki-Miyaura Coupling: Pd-catalyzed aryl-aryl bond formation.
  • Buchwald-Hartwig Amination: Introduction of amine groups at Br sites.
  • SNAr Reactions: Substitution with nucleophiles (e.g., thiols, alkoxides) under mild conditions .

Note: Steric hindrance at the 2- and 5-positions may slow kinetics compared to mono-brominated analogs.

Advanced: What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?

Answer:

  • Kinetic vs. Thermodynamic Control:
    • Kinetic: Br at position 2 is more reactive due to lower steric hindrance.
    • Thermodynamic: Position 5 may dominate in polar aprotic solvents.
  • Computational Modeling: DFT studies (e.g., B3LYP/6-31G*) reveal charge distribution differences between Br sites .

Q. Table 4: DFT Performance for Halogenated Systems

FunctionalMAE (kcal/mol)Recommended Use Case
B3LYP2.4Thermochemistry, bond dissociation
M06-2X3.1Non-covalent interactions

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromopyrimidine
Reactant of Route 2
Reactant of Route 2
2,5-Dibromopyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.